![molecular formula C10H10Cl2N2O2 B2487092 氯化[(3-氯苯)肼基]-乙酸乙酯 CAS No. 35229-83-5](/img/structure/B2487092.png)

氯化[(3-氯苯)肼基]-乙酸乙酯

货号 B2487092

CAS 编号:

35229-83-5

分子量: 261.1

InChI 键: WVPOBGCCBQMLJN-ZROIWOOFSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

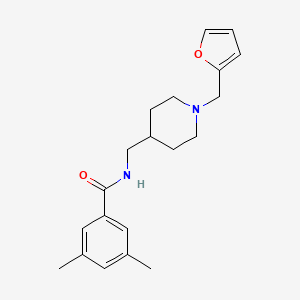

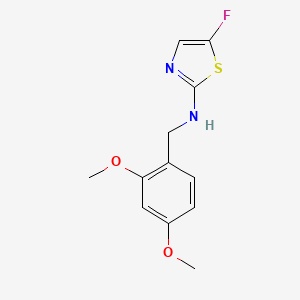

“Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester” is a chemical compound . It has the molecular formula C10H10Cl2N2O2 and a molecular weight of 261.1046 . It is also known as "Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate" .

Molecular Structure Analysis

The molecular structure of a compound can be represented as a 2D Mol file or a computed 3D SD file . These files provide a visual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, boiling point, melting point, and solubility. For “Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester”, the molecular weight is 261.1046 . Other specific physical and chemical properties were not found in the available resources.科学研究应用

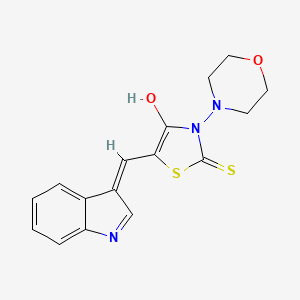

合成和结构研究

- 已经探索了与乙酸,氯[(3-氯苯基)肼基]-,乙酯相关化合物的合成和结构研究。例如,已合成并使用X射线衍射,红外,1H核磁共振和13C核磁共振对4-氨基-3-(乙基)-5-(4-氯苯基)-4H-1,2,4-三唑等类似化合物进行表征。这些研究揭示了化合物中形成强分子间氢键的情况(Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014)。

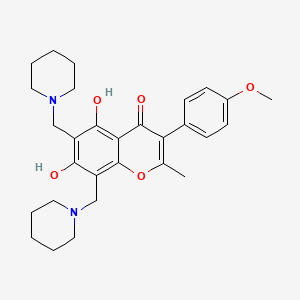

化学转化和酯合成

- 在化学转化中,某些阳离子交换的蒙脱石已被用于使乙烯和乙酸反应,产生乙酸乙酯作为唯一产物。这表明在特定条件下使用类似乙酸衍生物进行酯合成的潜力(Ballantine, Davies, Purnell, Rayanakorn, Thomas, & Williams, 1981)。

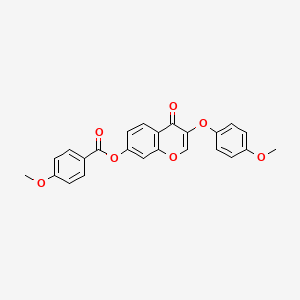

抗菌活性

- 已研究了乙酸,氯[(3-氯苯基)肼基]-,乙酯的一些衍生物的抗菌性能。例如,通过苯胺重氮盐与乙基3-二甲基氨基-2-(1H-哌咪啉-2-基)-丙烯酸酯偶联合成的化合物表现出优异的抗菌和抗真菌活性(Farghaly, Abdallah, & Aziza, 2014)。

植物生长中的生物活性

- 相关化合物,如4-氯吲哚-3-乙酸和其酯,在植物生长中显示出显著的生物活性。这些化合物,包括乙酯,对燕麦子叶具有更强的伸长活性,并诱导植物扦插的根系形成,展示了它们在农业应用中的潜力(Katayama, 2000)。

具有生物活性的相关化合物的合成

- 已合成了乙酸,氯[(3-氯苯基)肼基]-,乙酯的衍生物,如咪唑[1,2-a]苯并咪唑衍生物,并发现其具有不同的生物活性,如杀真菌,抗菌和抗心律失常性能(Anisimova, Tolpygin, Spasov, Serdyuk, & Sukhov, 2011)。

属性

IUPAC Name |

ethyl 2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-4-7(11)6-8/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPOBGCCBQMLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342267 | |

| Record name | Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35229-83-5 | |

| Record name | Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

12.2 g (149 mmol) sodium acetate trihydrate was added to a solution of 15.5 g (94.1 mmol) ethyl 2-chloroacetoacetate in 300 mL ethanol. The solution was cooled to 0° C. A parallel reaction consisted of the addition of an ice-cold aqueous solution of 6.49 g (94.1 mmol) sodium nitrite in 30 mL water to a solution of 10.0 g (78.4 mol) 3-chloro-phenylamine in 75 mL 6N aqueous HCl. The cold solution of phenyldiazonium chloride was then added to the ester mixture at 0° C. and stirred for 3 h at 0° C. The resulting mixture was diluted with water and ice and stirred for 2 h at 0° C. The precipitate was filtered off, washed with water, dried and used without further purification for the next synthesis step (yield: 13.0 g (64%)).

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea](/img/structure/B2487010.png)

![Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2487011.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2487014.png)

![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)

![(Z)-ethyl 1-benzyl-2-((2,3-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2487025.png)